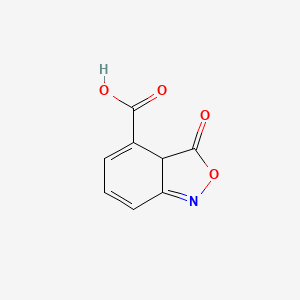
N-methyl-4-(trifluoromethyl)-1,3-diazinan-2-imine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-methyl-4-(trifluoromethyl)-1,3-diazinan-2-imine: is a chemical compound with a unique structure that includes a trifluoromethyl group and a diazinane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-methyl-4-(trifluoromethyl)-1,3-diazinan-2-imine typically involves the reaction of N-methyl-4-(trifluoromethyl)aniline with appropriate reagents under controlled conditions. One common method includes the use of trifluoromethyl ketones as intermediates, which are then subjected to further reactions to form the desired diazinane structure .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and specific solvents to facilitate the reaction and minimize by-products .
Análisis De Reacciones Químicas
Types of Reactions: N-methyl-4-(trifluoromethyl)-1,3-diazinan-2-imine can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen atoms into the molecule.
Reduction: Reduction reactions may involve the use of reducing agents to remove oxygen atoms or add hydrogen atoms.
Substitution: This compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-methyl-4-(trifluoromethyl)-1,3-diazinan-2-one, while reduction could produce N-methyl-4-(trifluoromethyl)-1,3-diazinan-2-amine .
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, N-methyl-4-(trifluoromethyl)-1,3-diazinan-2-imine is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable for creating fluorinated compounds with specific properties .
Biology and Medicine: Its ability to interact with biological targets makes it a candidate for drug discovery and development .
Industry: In the industrial sector, this compound is used in the production of high-performance materials, including polymers and coatings. Its stability and reactivity make it suitable for various industrial applications .
Mecanismo De Acción
The mechanism of action of N-methyl-4-(trifluoromethyl)-1,3-diazinan-2-imine involves its interaction with specific molecular targets. This compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction and metabolic processes .
Comparación Con Compuestos Similares
- N-methyl-4-(trifluoromethyl)aniline
- 4-(trifluoromethyl)-N-methylaniline
- 4-(trifluoromethyl)-2-anilinoquinoline
Uniqueness: N-methyl-4-(trifluoromethyl)-1,3-diazinan-2-imine stands out due to its diazinane ring structure, which imparts unique chemical and physical properties. This makes it distinct from other similar compounds that may lack this ring structure .
Propiedades
Fórmula molecular |
C6H10F3N3 |
|---|---|
Peso molecular |
181.16 g/mol |
Nombre IUPAC |
N-methyl-4-(trifluoromethyl)-1,3-diazinan-2-imine |
InChI |
InChI=1S/C6H10F3N3/c1-10-5-11-3-2-4(12-5)6(7,8)9/h4H,2-3H2,1H3,(H2,10,11,12) |
Clave InChI |
SUFMGPWHWJOBRD-UHFFFAOYSA-N |
SMILES canónico |
CN=C1NCCC(N1)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(SP-4-3)-[1,1-Cyclobutanedi(carboxylato-|EO)(2-)][(1R,2R)-2-pyrrolidinemethanamine-|EN1,|EN2]platinum](/img/structure/B12344031.png)



![2-methylsulfanyl-5-oxo-4aH-pyrido[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B12344064.png)



![3-{[1-(4-Fluoro-2-methylbenzenesulfonyl)piperidin-4-yl]methyl}-2-methyl-3,4-dihydroquinazolin-4-one](/img/structure/B12344096.png)



![2-[(2E)-2-benzhydryloxycarbonylimino-6-oxo-5H-purin-9-yl]acetic acid](/img/structure/B12344133.png)

